molecular formula C14H18N2O5S B14578704 N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine CAS No. 61587-00-6

N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine

Cat. No.: B14578704
CAS No.: 61587-00-6
M. Wt: 326.37 g/mol
InChI Key: PLQWYBAWKCNXDQ-NSHDSACASA-N
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Description

N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, a glycyl residue, and an S-methyl-L-cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using a benzyloxycarbonyl (Cbz) group.

    Coupling Reaction: The protected glycine is then coupled with S-methyl-L-cysteine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the S-methyl-L-cysteine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or treatment with strong acids can be employed for deprotection.

    Substitution: Various nucleophiles can be used to substitute the benzyloxycarbonyl group under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected glycine-S-methyl-L-cysteine.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine has several applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.

    Biology: The compound is utilized in studies related to protein structure and function, as well as in enzyme inhibition assays.

    Industry: The compound can be used in the production of specialized peptides and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with target molecules without undergoing premature degradation. The glycyl and S-methyl-L-cysteine moieties can participate in binding interactions, influencing the activity of the target molecule.

Comparison with Similar Compounds

  • N-[(Benzyloxy)carbonyl]glycyl-L-leucinamide
  • N-[(Benzyloxy)carbonyl]glycyl-L-leucine
  • N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal

Comparison: N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine is unique due to the presence of the S-methyl-L-cysteine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry.

Properties

CAS No.

61587-00-6

Molecular Formula

C14H18N2O5S

Molecular Weight

326.37 g/mol

IUPAC Name

(2R)-3-methylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid

InChI

InChI=1S/C14H18N2O5S/c1-22-9-11(13(18)19)16-12(17)7-15-14(20)21-8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

PLQWYBAWKCNXDQ-NSHDSACASA-N

Isomeric SMILES

CSC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CSCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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